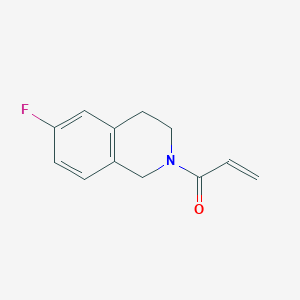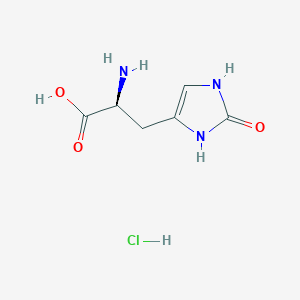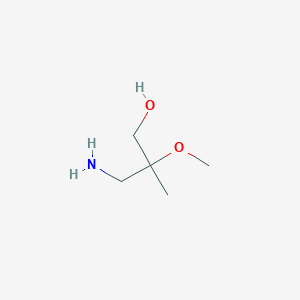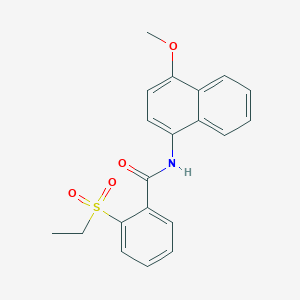
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FDP belongs to the class of isoquinolines and is structurally similar to the natural neurotransmitter dopamine.
Mechanism of Action
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one acts as a dopamine D2 receptor agonist, which means it binds to and activates these receptors in the brain. This leads to an increase in dopamine neurotransmission, which is associated with improved mood and cognitive function. 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to have neuroprotective effects, which may be due to its antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in lab experiments is its high purity, which allows for accurate dosing and reliable results. However, one limitation is that 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is a synthetic compound and may not accurately reflect the effects of natural neurotransmitters in the brain.
Future Directions
There are several potential future directions for research on 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another direction is to study its potential use as a radiotracer in PET imaging. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one.
Synthesis Methods
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can be synthesized through a multistep process that involves the reaction of 6-fluoro-3,4-dihydroisoquinoline with propargyl bromide, followed by oxidation of the resulting propargylic alcohol with Jones reagent. This method yields 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one with a purity of over 95%.
Scientific Research Applications
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been studied for its potential therapeutic properties in various scientific research applications. It has shown promising results in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as in the treatment of depression and anxiety disorders. 1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
properties
IUPAC Name |
1-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-12(15)14-6-5-9-7-11(13)4-3-10(9)8-14/h2-4,7H,1,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBIQWTZXNPTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)
![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)



![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)
![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)

